3-(Dibenzo[b,d]furan-2-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-dibenzofuran-2-ylazetidine |
InChI |
InChI=1S/C15H13NO/c1-2-4-14-12(3-1)13-7-10(11-8-16-9-11)5-6-15(13)17-14/h1-7,11,16H,8-9H2 |
InChI Key |
HZQJNJHWJSFWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dibenzo B,d Furan 2 Yl Azetidine and Its Analogs
Strategies for Azetidine (B1206935) Ring Construction
The formation of the azetidine core is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered heterocycle. Several strategies have been developed to overcome this hurdle, broadly categorized into cyclization reactions, ring contractions, and cycloadditions.
Cyclization Reactions for Azetidine Core Formation
Intramolecular cyclization of acyclic precursors is a cornerstone of azetidine synthesis. These methods rely on the formation of a C-N bond to close the four-membered ring.
The Mitsunobu reaction provides a powerful method for the cyclization of γ-amino alcohols to form azetidines. youtube.comrsc.org This reaction proceeds via the activation of the hydroxyl group with a phosphine (B1218219) and an azodicarboxylate, followed by intramolecular nucleophilic attack by the amine. rsc.org While effective, this method can be hampered by the need for stoichiometric reagents and purification challenges. rsc.org
Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a highly efficient alternative for constructing azetidine rings. nih.govfrontiersin.org This approach utilizes a palladium catalyst to activate a C(sp³)–H or C(sp²)–H bond at the γ-position relative to an amine, facilitating ring closure. nih.govfrontiersin.org These reactions often employ a directing group, such as picolinamide, to achieve high selectivity and can be performed with low catalyst loadings under relatively mild conditions. nih.govnih.gov
A notable advancement is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to functionalized azetidines. frontiersin.orgresearchgate.net This method offers high yields and tolerates a variety of functional groups. researchgate.net
| Intramolecular Cyclization Method | Key Reagents | Advantages | Considerations |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, versatile for various substrates. youtube.comrsc.org | Stoichiometric byproducts, potential for purification difficulties. rsc.org |
| Palladium-Catalyzed Amination | Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant, Directing group (optional) | High efficiency, low catalyst loading, good functional group tolerance. nih.govfrontiersin.orgnih.gov | May require specific directing groups for high selectivity. nih.gov |
| La(OTf)₃-Catalyzed Aminolysis | Lanthanum(III) triflate (La(OTf)₃) | High yields, excellent regioselectivity, tolerance of acid-sensitive groups. frontiersin.orgresearchgate.net | Substrate-specific (requires cis-3,4-epoxy amines). researchgate.net |
Ring contraction of more readily available five-membered rings, such as pyrrolidinones, presents another synthetic avenue to azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This method involves the addition of a nucleophile to the carbonyl group, followed by an intramolecular Sₙ2 reaction that expels the bromide and contracts the ring to form an α-functionalized N-sulfonylazetidine. nih.govchemrxiv.org This strategy is versatile, allowing for the incorporation of various nucleophiles like alcohols, phenols, and anilines. nih.gov
| Ring Contraction Approach | Starting Material | Key Transformation | Resulting Azetidine |
| Nucleophilic Addition-Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | One-pot reaction with a nucleophile (e.g., alcohol, phenol) | α-Carbonylated N-sulfonylazetidine nih.gov |
Cycloaddition reactions offer a powerful and atom-economical approach to constructing the azetidine ring. mdpi.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. researchgate.net Recent advances have enabled these reactions to be mediated by visible light, offering milder and more sustainable conditions. rsc.orgnih.govlibretexts.org The use of specific imine precursors, such as 2-isoxazoline-3-carboxylates, has broadened the scope and utility of this method. rsc.org
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, provide access to highly substituted pyrrolidines which can, in some cases, serve as precursors to azetidines or other related heterocycles. nih.gov While not a direct synthesis of the azetidine ring itself in all cases, these methods are crucial for building complex heterocyclic scaffolds. nih.govnih.gov
| Cycloaddition Type | Reactants | Key Features |
| [2+2] Photocycloaddition (Aza Paternò–Büchi) | Imine, Alkene | Direct formation of the azetidine ring; can be promoted by UV or visible light. researchgate.netrsc.orgnih.gov |
| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Forms a five-membered ring which can be a precursor to other heterocycles. nih.govnih.gov |
Installation of the Dibenzo[b,d]furan Moiety at the Azetidine C3 Position
Once the azetidine core is established, the dibenzo[b,d]furan group is typically introduced at the C3 position via cross-coupling reactions. These reactions form a new carbon-carbon bond between a functionalized azetidine and a functionalized dibenzofuran (B1670420).
The Suzuki-Miyaura coupling is a widely used and robust method for C-C bond formation. nih.govbiointerfaceresearch.comnih.gov In the context of synthesizing 3-(dibenzo[b,d]furan-2-yl)azetidine, this would typically involve the reaction of a 3-azetidinylboronic acid or ester with 2-bromodibenzofuran or 2-iododibenzofuran (B1296111) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction is known for its high functional group tolerance and the commercial availability of many boronic acid derivatives. nih.govlibretexts.org
The Hiyama coupling utilizes an organosilane as the organometallic partner. This reaction is catalyzed by palladium and requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation. For the target molecule, this would entail coupling a 3-haloazetidine with a 2-(trialkoxysilyl)dibenzo[b,d]furan. Organosilanes are advantageous due to their stability and low toxicity.
The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. This reaction is highly effective for forming C(sp²)-C(sp³) bonds. nih.gov The synthesis of this compound via this method would likely involve the reaction of a 3-azetidinylzinc halide with 2-bromodibenzofuran. The Negishi coupling is known for its high yields and selectivity.
| Cross-Coupling Reaction | Azetidine Reagent | Dibenzofuran Reagent | Catalyst/Key Additives |
| Suzuki-Miyaura Coupling | 3-Azetidinylboronic acid/ester | 2-Halo-dibenzo[b,d]furan | Palladium catalyst, Base nih.govnih.gov |
| Hiyama Coupling | 3-Haloazetidine | 2-Silyl-dibenzo[b,d]furan | Palladium catalyst, Fluoride source/Base |
| Negishi Coupling | 3-Azetidinylzinc halide | 2-Halo-dibenzo[b,d]furan | Palladium or Nickel catalyst |
Nucleophilic Aromatic Substitution with Dibenzo[b,d]furan Derivatives
Nucleophilic aromatic substitution (SNAr) presents a potential, albeit challenging, pathway for the synthesis of this compound. The classic SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.orgnih.gov
For this strategy to be viable, a dibenzo[b,d]furan derivative would need to be synthesized with a suitable leaving group (e.g., a halide) at the 2-position and one or more EWGs, such as nitro groups, on the dibenzofuran scaffold to decrease the electron density of the ring system and make it susceptible to nucleophilic attack. libretexts.org The nucleophile would be a protected azetidine derivative, such as an N-Boc-3-azetidinide anion.
The reaction would proceed via an addition-elimination mechanism, where the azetidinide anion attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. nih.gov Subsequent expulsion of the leaving group would re-aromatize the ring and yield the desired N-protected this compound.
Table 1: Key Requirements for SNAr on Dibenzo[b,d]furan
| Component | Requirement | Rationale |
| Dibenzo[b,d]furan Substrate | Leaving group (e.g., F, Cl) at C2. youtube.com | Provides a site for substitution. Fluorine is often a surprisingly good leaving group in SNAr because its high electronegativity strongly activates the attacked carbon. youtube.com |
| Dibenzo[b,d]furan Substrate | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. libretexts.org | Activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov |
| Azetidine Reagent | A strong nucleophile, typically a protected azetidine anion (e.g., from N-Boc-azetidine and a strong base). youtube.com | Necessary to attack the electron-deficient aromatic ring. The protecting group prevents side reactions at the nitrogen atom. |
| Solvent | Polar aprotic solvent (e.g., DMSO, DMF). | Helps to solvate the cation of the base and facilitates the reaction between the nucleophile and the aromatic substrate. |
While theoretically possible, the necessity for harsh conditions and a highly activated dibenzofuran precursor makes this route less common compared to transition metal-catalyzed methods.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. rsc.org This approach avoids the pre-functionalization of starting materials, such as the installation of halides or organometallic reagents, by directly converting a C-H bond into a C-C or C-N bond.
For the synthesis of this compound, a palladium-catalyzed C-H arylation of a protected azetidine represents a highly convergent strategy. rsc.org In this scenario, a dibenzo[b,d]furan derivative bearing a halide or triflate at the 2-position would be coupled with a protected azetidine. Recent advances have focused on the C(sp³)–H arylation of azetidines, where the C-H bond at the 3-position of the azetidine ring is directly coupled with an aryl halide. rsc.org
The reaction typically involves a palladium catalyst, a ligand (e.g., a phosphine), and a base. A directing group on the azetidine nitrogen may be employed to facilitate the C-H activation step. Alternatively, C-H activation of the dibenzofuran ring at the C2 position, followed by coupling with an azetidine derivative, is also a feasible pathway. nih.govresearchgate.net
Synthesis of Dibenzo[b,d]furan Precursors and Intermediates
The availability of appropriately substituted dibenzo[b,d]furan precursors is critical for the successful synthesis of the target molecule.
Methods for Synthesizing Dibenzo[b,d]furan Scaffold
The dibenzo[b,d]furan core is a thermally stable heterocyclic system that can be synthesized through several established methods. biointerfaceresearch.com These routes provide access to the basic scaffold, which can then be functionalized.
Palladium-Catalyzed C-H Activation/C-O Cyclization: A modern and efficient method involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. This reaction proceeds via a phenol-directed C-H activation, followed by C-O bond formation to close the furan (B31954) ring, often using air as the oxidant. researchgate.net
Ullmann Condensation: A classic approach involves the copper-catalyzed intramolecular cyclization of 2-halophenols with a halobenzene or an intermolecular coupling followed by cyclization. biointerfaceresearch.com
Photochemical Cyclization: Dehydro-cyclization of diphenyl ethers under photochemical conditions can also yield the dibenzofuran core.
Synthesis from o-Iodo Diaryl Ethers: An efficient synthesis can be achieved from o-iodo diaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. The necessary o-iodo diaryl ether can be prepared in one pot from a phenol (B47542) via sequential iodination and O-arylation. nih.gov
Regioselective Functionalization of Dibenzo[b,d]furan for Azetidine Coupling
To couple the dibenzofuran unit at its C2 position with the azetidine ring, regioselective functionalization is paramount. The electronic properties of the dibenzofuran ring system direct electrophilic substitution primarily to the C2 and C8 positions.
Halogenation: Direct bromination or iodination of dibenzofuran can introduce a halogen at the C2 position, which can then be used in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. Studies have shown that modifying the substitution pattern elsewhere on the ring can influence the selectivity of this functionalization. nih.gov
Metalation: Directed ortho-metalation (DoM) strategies can be employed. By introducing a directing group at a specific position, it is possible to deprotonate an adjacent C-H bond with a strong base (e.g., n-butyllithium) and then quench the resulting organolithium species with an electrophile to install a desired functional group at a specific site.
Transition Metal-Mediated Functionalization: The use of transition metal complexes can achieve high regioselectivity. For instance, cationic manganese tricarbonyl complexes of dibenzofuran react with nucleophiles exclusively at the C1 and C4 positions, with a strong preference for C1, demonstrating how metal coordination can completely alter the inherent reactivity of the heterocycle. epa.gov
Protective Group Strategies in the Synthesis of this compound
The secondary amine of the azetidine ring is nucleophilic and basic, necessitating the use of protecting groups during many synthetic steps to prevent unwanted side reactions, such as N-arylation or acting as a base. acs.org The choice of protecting group is crucial as it can also influence the reactivity of the azetidine ring itself.
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. It is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, except for strong acids (e.g., trifluoroacetic acid, TFA), which are used for its removal. acs.orgresearchgate.net
Carboxybenzyl (Cbz): The Cbz group is another widely used protecting group, installed using benzyl (B1604629) chloroformate. It is stable to acidic conditions but can be readily removed by catalytic hydrogenation, a method that is orthogonal to the removal of the Boc group. researchgate.netacs.org
Thiocarbonyl Groups (e.g., Botc, Thiopivaloyl): N-alkoxythiocarbonyl groups like tert-butoxythiocarbonyl (Botc) or N-thiopivaloyl have been shown to be particularly effective for activating the α-protons of the azetidine ring for lithiation and subsequent electrophilic substitution. acs.org These groups can be removed under acidic or thermal conditions. acs.org
Trifluoroacetyl (TFA): The N-TFA group has been utilized in C(sp³)–H arylation of azetidines. It is a strongly electron-withdrawing group that can be removed in situ following the coupling reaction. rsc.org
Table 2: Common Protecting Groups for Azetidine Synthesis
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) acs.org | Widely used, stable to many reagents. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) acs.org | Orthogonal to Boc, stable to acid. |
| tert-Butoxythiocarbonyl | Botc | O-(tert-Butyl) S-(pyridin-2-yl) carbonothioate | Acid (TFA) or Heat acs.org | Activates α-C-H for lithiation. acs.org |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic or acidic hydrolysis | Used in some C-H functionalization reactions. rsc.org |
Stereoselective Synthesis and Chiral Resolution of Azetidine Derivatives
Since this compound possesses a stereocenter at the C3 position of the azetidine ring, controlling its stereochemistry is a critical aspect of its synthesis, particularly for applications in medicinal chemistry where enantiomers often exhibit different biological activities.
Stereoselective Synthesis involves creating the desired stereoisomer preferentially.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a chiral amino acid, can provide a straightforward entry into enantiomerically pure azetidines. nih.gov
Asymmetric Catalysis: This is a powerful approach where a chiral catalyst guides the reaction to produce one enantiomer over the other. Examples include:
Asymmetric Hydrogenation: The hydrogenation of a 3-alkenyl-azetidine derivative using a chiral metal catalyst (e.g., based on rhodium or iridium) can produce the saturated azetidine with high enantioselectivity. acs.org
[3+1] Cycloadditions: Chiral copper or rhodium catalysts can mediate the enantioselective [3+1] cycloaddition of ylides or diazo compounds with imines or aziridines to construct the azetidine ring with high stereocontrol. nih.govnih.gov
Diastereoselective Reactions: If a chiral auxiliary is present on the azetidine precursor, new stereocenters can be introduced with high diastereoselectivity. For instance, the addition of an organometallic reagent to a chiral N-sulfinyl-azetidinone can proceed with high facial selectivity. The use of chiral tert-butanesulfinamides has proven effective for the synthesis of enantioenriched C2-substituted azetidines. nih.govacs.org
Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers.
Diastereomeric Salt Formation: The racemic azetidine (or a suitable precursor) can be reacted with a single enantiomer of a chiral acid or base (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating enantiomers on an analytical or preparative scale. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method has been successfully used to separate diastereomeric mixtures of azetidine precursors. nih.gov
Asymmetric Synthesis Approaches
The asymmetric synthesis of this compound would critically rely on the stereocontrolled formation of the chiral center at the C3 position of the azetidine ring. A plausible and convergent approach involves the coupling of a dibenzofuran moiety with a pre-synthesized chiral azetidine building block.
One potential strategy is the use of a Suzuki-Miyaura cross-coupling reaction. This would involve the synthesis of an N-protected azetidine-3-boronic acid ester and its subsequent palladium-catalyzed coupling with a 2-halo-dibenzo[b,d]furan, such as 2-bromo-dibenzo[b,d]furan. The synthesis of 2-bromofuran (B1272941) derivatives from furan using N-bromosuccinimide (NBS) in DMF is a scalable process, and similar principles could be applied to the synthesis of 2-bromo-dibenzo[b,d]furan. sci-hub.se The required chiral azetidine-3-boronic ester can be prepared from a chiral 3-hydroxyazetidine, which in turn can be synthesized through various asymmetric methods.
Alternatively, a Buchwald-Hartwig amination could be employed. This would involve the reaction of 2-aminodibenzo[b,d]furan with an N-protected 3-haloazetidine or a 3-azetidinone derivative. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been successfully used in the synthesis of complex heterocyclic structures, including dibenzo[b,f]azepines. nih.gov The challenge in this approach lies in the synthesis of the requisite chiral 3-substituted azetidine precursor.
The following table outlines a proposed asymmetric synthesis based on a Suzuki-Miyaura coupling:
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Transformation |
| 1 | Dibenzo[b,d]furan | N-Bromosuccinimide (NBS) | DMF | 2-Bromo-dibenzo[b,d]furan | Electrophilic bromination |
| 2 | N-Boc-3-hydroxyazetidine | Bis(pinacolato)diboron | Palladium catalyst, ligand | N-Boc-azetidine-3-boronic acid pinacol (B44631) ester | Borylation |
| 3 | 2-Bromo-dibenzo[b,d]furan | N-Boc-azetidine-3-boronic acid pinacol ester | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | N-Boc-3-(dibenzo[b,d]furan-2-yl)azetidine | Suzuki-Miyaura coupling |
| 4 | N-Boc-3-(dibenzo[b,d]furan-2-yl)azetidine | Trifluoroacetic acid (TFA) | CH₂Cl₂ | This compound | Boc deprotection |
Diastereoselective and Enantioselective Methodologies
Achieving high diastereoselectivity and enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. In the context of this compound, these stereochemical considerations would be central to the key bond-forming step that joins the dibenzofuran and azetidine moieties.
For a Suzuki-Miyaura coupling approach, the use of chiral ligands on the palladium catalyst could potentially induce enantioselectivity if a racemic or prochiral azetidine precursor is used. However, a more reliable method would be to employ an enantiopure azetidine building block, thereby ensuring the stereochemical integrity of the final product.
In a potential diastereoselective approach, if the azetidine ring were to be formed in the presence of the dibenzofuran moiety, the stereochemistry could be influenced by the bulky aromatic group. For instance, a [2+2] cycloaddition between an imine derived from a dibenzofuran aldehyde and an appropriate alkene could be explored, with the facial selectivity of the cycloaddition being directed by a chiral auxiliary or catalyst.
Another strategy involves the diastereoselective reduction of a 3-(dibenzo[b,d]furan-2-yl)azetidin-2-one (a β-lactam). The synthesis of β-lactams is well-established, and their subsequent reduction can provide access to the corresponding azetidines. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the existing stereocenters on the molecule. jmchemsci.com
The following table summarizes potential diastereoselective and enantioselective methods:
| Method | Key Reaction | Chiral Source | Expected Outcome |
| Enantioselective | Suzuki-Miyaura Coupling | Enantiopure N-Boc-azetidine-3-boronic acid ester | Enantiopure this compound |
| Enantioselective | Buchwald-Hartwig Amination | Enantiopure N-protected 3-haloazetidine | Enantiopure this compound |
| Diastereoselective | [2+2] Cycloaddition | Chiral auxiliary on imine or alkene | Diastereomerically enriched azetidine precursor |
| Diastereoselective | Reduction of β-lactam | Substrate control from existing stereocenter | Diastereomerically enriched azetidine |
Scale-Up Considerations and Process Optimization for Academic Production
The transition from a laboratory-scale synthesis to a larger academic production of this compound requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.
Route Selection: For academic scale-up, a convergent synthesis is generally preferred. The proposed Suzuki-Miyaura or Buchwald-Hartwig coupling strategies are advantageous as they allow for the separate synthesis and purification of the dibenzofuran and azetidine fragments before the key coupling step. This modularity simplifies troubleshooting and optimization.
Reagent and Catalyst Cost and Availability: The cost and availability of starting materials and catalysts are crucial. While palladium catalysts are expensive, their loading can often be minimized through careful optimization of reaction conditions, including ligand choice, temperature, and reaction time. The synthesis of the key precursors, such as 2-bromo-dibenzo[b,d]furan and the protected 3-substituted azetidine, should ideally utilize inexpensive and readily available reagents.
Purification: Chromatographic purification, while common in research labs, can be a bottleneck on a larger scale. Developing robust crystallization or extraction procedures for intermediates and the final product is highly desirable. For instance, the hydrochloride salt of the final amine product could potentially be purified by recrystallization.
Process Safety: The potential hazards associated with all reagents and reactions must be carefully assessed. For example, the use of highly reactive or toxic reagents should be minimized or replaced with safer alternatives if possible. The exothermic nature of certain reactions, such as those involving strong bases or organometallic reagents, needs to be controlled through appropriate cooling and slow addition rates.
Telescoping Reactions: To improve efficiency, "telescoping" or "one-pot" procedures can be developed where multiple synthetic steps are performed sequentially in the same reactor without isolating intermediates. This can reduce solvent waste and purification losses. For instance, the final deprotection and salt formation could potentially be combined into a single step.
The following table highlights key considerations for the academic scale-up of a hypothetical Suzuki-Miyaura synthesis:
| Parameter | Laboratory Scale | Academic Production Scale | Optimization Goal |
| Starting Materials | High purity, small quantities | Readily available, larger quantities | Source cost-effective starting materials |
| Catalyst Loading | Typically 1-5 mol% | As low as possible | Minimize cost, screen ligands for higher turnover |
| Solvent Volume | High dilution common | More concentrated | Reduce solvent usage and waste |
| Purification | Column chromatography | Crystallization, extraction | Avoid chromatography for intermediates and final product |
| Reaction Time | Often overnight | Monitored for completion | Minimize reaction time to improve throughput |
| Work-up | Standard liquid-liquid extraction | Efficient phase separation, minimize emulsions | Streamline the work-up procedure |
By systematically addressing these factors, a robust and efficient process for the academic production of this compound can be developed, enabling further investigation of its chemical and biological properties.
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 3-(Dibenzo[b,d]furan-2-yl)azetidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, such as COSY and HSQC, would be employed to assign all proton and carbon resonances.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the dibenzo[b,d]furan moiety. The protons on the azetidine ring, specifically at the C2 and C4 positions, would likely appear as multiplets due to geminal and vicinal coupling. The proton at C3, being a methine proton, would also present a multiplet, coupled to the adjacent methylene (B1212753) protons. The chemical shifts of the azetidine protons are generally found in the upfield region of the spectrum. For unsubstituted azetidine, the protons resonate at approximately 3.63 ppm (for the CH₂ groups adjacent to the nitrogen) and 2.33 ppm (for the other CH₂ group). chemicalbook.com
The aromatic protons of the dibenzo[b,d]furan core would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants would be influenced by the position of the azetidine substituent. For the parent dibenzofuran (B1670420), the protons at positions 4 and 6 are the most deshielded. chemicalbook.com The introduction of the azetidine ring at the 2-position would alter the electronic environment of the surrounding protons, leading to predictable shifts in their resonance frequencies.
The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region. In unsubstituted azetidine, the carbon atoms appear at around 48 ppm. The carbon atoms of the dibenzo[b,d]furan scaffold would be observed in the aromatic region, with the oxygen-bearing carbons (C4a and C5a) appearing at the most downfield shifts. nih.gov
A detailed assignment of the ¹H and ¹³C NMR data would be facilitated by 2D NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would reveal the coupling relationships between adjacent protons, allowing for the tracing of the spin systems within both the azetidine and dibenzofuran moieties. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom, enabling the definitive assignment of the carbon resonances.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Azetidine CH₂ (C2, C4) | 3.5 - 4.0 | m |
| Azetidine CH (C3) | 3.0 - 3.5 | m |
| Azetidine NH | 1.5 - 2.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Azetidine CH₂ (C2, C4) | 45 - 55 |
| Azetidine CH (C3) | 30 - 40 |
While detailed conformational analysis often requires advanced computational modeling, certain aspects of the molecule's preferred conformation can be inferred from NMR data. The vicinal coupling constants (³J) between protons on the azetidine ring, obtained from a high-resolution ¹H NMR spectrum, can provide insight into the puckering of the four-membered ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, even if they are not directly bonded. For instance, NOE correlations between the azetidine protons and the protons on the dibenzo[b,d]furan ring would help to define the relative orientation of the two ring systems.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow pathways characteristic of both the dibenzofuran and azetidine moieties. The dibenzofuran core is known to be relatively stable, often appearing as a prominent fragment in the mass spectrum. nist.gov Characteristic fragmentations of the dibenzofuran ring system include the loss of CO and CHO. nist.gov
The azetidine ring, being a strained four-membered ring, is prone to ring-opening reactions upon ionization. A common fragmentation pathway for azetidines involves the cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable carbocations or radical cations. miamioh.edu The fragmentation pattern would likely show losses of small neutral molecules such as ethene (C₂H₄) from the azetidine ring. The specific fragmentation pattern would provide valuable information for confirming the connectivity of the two ring systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The N-H stretching vibration of the secondary amine in the azetidine ring is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. chemicalbook.com The C-H stretching vibrations of the aromatic protons on the dibenzo[b,d]furan ring would be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic protons on the azetidine ring would appear just below 3000 cm⁻¹. researchgate.netnih.gov
The C-O-C stretching vibrations of the furan (B31954) ring within the dibenzofuran moiety are expected to produce strong absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹. nist.gov The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Azetidine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the highly conjugated dibenzo[b,d]furan system. Dibenzofuran itself exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. researchgate.net The presence of the azetidine substituent is expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to its electron-donating character, which extends the conjugation of the aromatic system. The azetidine ring itself does not absorb significantly in the UV-Vis region. The spectrum would likely show multiple absorption bands, characteristic of the complex electronic structure of the dibenzofuran core. aatbio.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the aforementioned spectroscopic techniques provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound, if suitable crystals can be obtained, would provide precise measurements of bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the planarity of the dibenzo[b,d]furan moiety and the puckering of the azetidine ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group and π-π stacking interactions between the dibenzofuran rings of adjacent molecules, which govern the packing of the molecules in the crystal lattice. nih.govnih.gov This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.
Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of bond lengths, bond angles, and torsion angles for this compound requires experimental data from high-resolution techniques such as X-ray crystallography or microwave spectroscopy, or alternatively, from high-level quantum chemical calculations.
Despite a thorough search of scientific literature and chemical databases, specific experimental or calculated data for the bond lengths, bond angles, and torsion angles of this compound are not publicly available at this time.
For illustrative purposes, the table below is structured to present such data. However, in the absence of specific findings for the target molecule, it remains unpopulated.
Table 1: Selected Bond Lengths for this compound (No data available)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C-C (in dibenzofuran) | ||
| C-O (in dibenzofuran) | ||
| C-C (azetidine) | ||
| C-N (azetidine) |
Table 2: Selected Bond Angles for this compound (No data available)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C-C-C (in dibenzofuran) | |||
| C-O-C (in dibenzofuran) | |||
| C-C-N (in azetidine) |
Table 3: Selected Torsion Angles for this compound (No data available)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
|---|---|---|---|---|
| C-C-C-C (in dibenzofuran) |
Intermolecular Interactions and Crystal Packing
The way molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular forces. These interactions are fundamental to the material's properties, including its melting point, solubility, and morphology.
Detailed experimental data from single-crystal X-ray diffraction is necessary to fully elucidate the crystal packing and specific intermolecular interactions of this compound. As of now, such a crystal structure has not been reported in the accessible scientific literature.
However, based on the functionalities present in the molecule—a planar, aromatic dibenzofuran system and a nitrogen-containing azetidine ring—certain types of intermolecular interactions can be anticipated. The dibenzofuran moiety is known to participate in π-π stacking interactions. In related dibenzofuran-containing crystal structures, these interactions are a significant factor in the molecular packing, often leading to layered or slipped-stack arrangements. The distances involved in such π-π stacking are typically in the range of 3.3 to 3.8 Å.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(dibenzo[b,d]furan-2-yl)azetidine, these calculations can reveal details about its three-dimensional structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the ground state properties of this compound can be accurately predicted. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular framework. The resulting optimized geometry would highlight the interplay between the planar dibenzofuran (B1670420) system and the puckered azetidine (B1206935) ring.
| Parameter | Predicted Value |
|---|---|
| C-N bond length (azetidine) | ~1.47 Å |
| C-C bond length (azetidine) | ~1.55 Å |
| C-C bond length (dibenzofuran-azetidine) | ~1.51 Å |
| C-N-C bond angle (azetidine) | ~90° |
| Azetidine ring pucker angle | ~25-35° |
| Dipole Moment | ~2.5 D |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods can also predict the spectroscopic signatures of this compound, which are invaluable for its experimental characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. scielo.org.za By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predictions are crucial for assigning signals in experimentally obtained ¹H and ¹³C NMR spectra. scielo.org.za
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH | ~45-50 | ~3.8-4.2 |
| Azetidine CH₂ (adjacent to N) | ~55-60 | ~3.5-3.9 |
| Dibenzofuran C2 (attached to azetidine) | ~130-135 | - |
| Dibenzofuran C1 | ~120-125 | ~7.4-7.6 |
| Dibenzofuran C3 | ~110-115 | ~7.2-7.4 |
UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the predicted spectrum would likely show strong absorptions corresponding to π-π* transitions within the dibenzofuran chromophore.
| Transition | Predicted λmax (nm) | Major Contribution |
|---|---|---|
| S₀ → S₁ | ~300-320 | HOMO → LUMO (π-π) |
| S₀ → S₂ | ~270-290 | HOMO-1 → LUMO (π-π) |
Conformational Analysis and Energy Landscapes
Molecular Mechanics and Dynamics Simulations
While DFT is excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the broader conformational space. A systematic search of the torsional angle between the dibenzofuran and azetidine rings would reveal the rotational energy barrier. This analysis would likely show that planar or near-planar arrangements are disfavored due to steric hindrance between the azetidine protons and the adjacent aromatic proton on the dibenzofuran ring. MD simulations, performed in a simulated solvent environment, would provide insights into the dynamic behavior of the molecule, including the flexibility of the azetidine ring and its preferred orientations over time.
Reactivity Predictions and Reaction Mechanism Elucidation
Computational chemistry can also be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), regions susceptible to electrophilic and nucleophilic attack, respectively, can be identified. The HOMO is likely to be localized on the electron-rich dibenzofuran ring, suggesting its susceptibility to electrophilic aromatic substitution. Conversely, the LUMO may have significant contributions from the C-N bonds of the strained azetidine ring, indicating a predisposition to nucleophilic attack and subsequent ring-opening. magtech.com.cn
Furthermore, DFT calculations can be employed to model the transition states of potential reactions, such as the acid-catalyzed ring-opening of the azetidine. This would provide activation energies and allow for a comparison of different possible reaction pathways, offering a deeper understanding of the factors that control the regioselectivity of such reactions. acs.org
Transition State Modeling for Key Synthetic Steps
Transition state modeling is a powerful computational tool used to elucidate reaction mechanisms and predict the feasibility and outcomes of chemical syntheses. For a molecule like this compound, this could involve modeling the key bond-forming steps, such as the attachment of the azetidine ring to the dibenzofuran core. Theoretical studies on the synthesis of azetidine derivatives have highlighted the use of computational models to predict reaction pathways and optimize conditions. For instance, computational modeling has been successfully used to guide the synthesis of azetidines through photocatalysis by predicting reactive precursor pairs mit.edu. However, no specific transition state models for the synthesis of this compound have been reported.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic character. For this compound, FMO analysis could predict its reactivity in various chemical transformations and its potential interactions with biological macromolecules. While FMO analysis is a common computational practice, specific HOMO and LUMO energy values for this compound are not available in published literature. General principles suggest that the dibenzofuran moiety would largely influence the aromatic character and planarity, while the azetidine ring would introduce strain and a site for potential interactions.
Molecular Docking and Dynamics Simulations for Biomolecular Interactions (Mechanistic Focus)
Molecular docking and dynamics simulations are pivotal in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. The dibenzofuran scaffold is present in various biologically active compounds, and in-silico studies, including molecular docking, have been performed on numerous benzofuran (B130515) derivatives to explore their potential as inhibitors for various enzymes researchgate.netbenthamscience.comchemdiv.com. Similarly, azetidine-containing compounds have been the subject of computational studies to understand their interactions with biological targets nih.govchemdiv.com.
A hypothetical molecular docking study of this compound would involve identifying a relevant biological target and computationally placing the molecule into the active site to predict binding conformations and estimate binding affinity. Subsequent molecular dynamics simulations could then provide insights into the stability of the predicted binding pose and the dynamic nature of the protein-ligand complex over time. However, no such studies specifically investigating this compound have been published.
Reactivity and Reaction Pathways of 3 Dibenzo B,d Furan 2 Yl Azetidine
Reactions at the Azetidine (B1206935) Nitrogen Atom
The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of 3-(dibenzo[b,d]furan-2-yl)azetidine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.
N-Alkylation is typically achieved by treating the azetidine with an alkyl halide, such as an alkyl iodide or bromide, in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile or dimethylformamide (DMF) are often employed. The reaction generally proceeds via an SN2 mechanism. Due to the steric hindrance imposed by the dibenzo[b,d]furan group, the reactivity might be slightly lower compared to simpler azetidines, potentially requiring more forcing conditions.
N-Acylation can be accomplished using various acylating agents, such as acyl chlorides or anhydrides. When using acyl chlorides, a base like triethylamine or pyridine is typically added to scavenge the HCl produced. The reaction is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or below. Acyl anhydrides can also be used, sometimes with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Table 1: Examples of N-Alkylation and N-Acylation Reactions on 3-Arylazetidines
| Entry | Azetidine Reactant | Electrophile | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Phenylazetidine | Benzyl (B1604629) bromide | K₂CO₃, CH₃CN, rt, 12 h | 1-Benzyl-3-phenylazetidine | 95 |
| 2 | 3-Phenylazetidine | Methyl iodide | K₂CO₃, Acetone, rt, 18 h | 1-Methyl-3-phenylazetidine | 92 |
| 3 | 3-Phenylazetidine | Benzoyl chloride | Et₃N, CH₂Cl₂, 0 °C to rt, 4 h | 1-Benzoyl-3-phenylazetidine | 98 |
| 4 | 3-Phenylazetidine | Acetic anhydride | Pyridine, CH₂Cl₂, rt, 6 h | 1-Acetyl-3-phenylazetidine | 96 |
This table presents data for a model compound, 3-phenylazetidine, to illustrate typical conditions and yields for N-alkylation and N-acylation reactions that would be analogous for this compound.
Protective Group Manipulations
In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. The choice of protecting group is critical and depends on the stability required for subsequent reaction conditions and the ease of its removal.
Commonly used nitrogen protecting groups for azetidines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal protection strategies. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond.
Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu. This protecting group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine in DMF. This lability under basic conditions makes it orthogonal to both Boc and Cbz groups.
Table 2: Conditions for Protection and Deprotection of 3-Arylazetidines
| Protecting Group | Protection Reagents | Deprotection Conditions |
|---|---|---|
| Boc | Boc₂O, Et₃N, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in Dioxane |
| Cbz | Cbz-Cl, K₂CO₃, CH₂Cl₂/H₂O | H₂, Pd/C, MeOH or EtOH |
| Fmoc | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | 20% Piperidine in DMF |
This table summarizes common conditions for the protection and deprotection of the nitrogen atom in 3-arylazetidines, which are applicable to this compound.
Reactions Involving the Azetidine Ring System
The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway to synthesize functionalized acyclic amines.
Ring-Opening Reactions: Mechanism and Scope
The ring-opening of azetidines can be initiated by nucleophilic attack. For the reaction to proceed, the nitrogen atom must be activated by conversion into a better leaving group. This is typically achieved by N-acylation or N-alkylation to form an azetidinium ion. The subsequent nucleophilic attack generally follows an SN2 mechanism, leading to the cleavage of one of the C-N bonds.
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of a 3-substituted azetidine like this compound, nucleophilic attack can occur at either the C2 or C4 position. The presence of the bulky dibenzo[b,d]furan substituent at C3 can sterically hinder the approach of the nucleophile to both C2 and C4, but the electronic nature of the N-substituent and the nucleophile also plays a crucial role. For N-acyl azetidines, the electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons.
Azetidines can undergo decomposition under acidic conditions, which typically involves protonation of the nitrogen atom, followed by nucleophilic ring-opening. The stability of this compound in acidic media is a critical consideration, particularly in the context of its synthesis, purification, and storage, as well as for the deprotection of acid-labile protecting groups.
Studies on analogous N-substituted aryl azetidines have shown that their stability at acidic pH can vary significantly depending on the nature of the N-substituent. For instance, N-aryl azetidines can be susceptible to acid-mediated intramolecular ring-opening decomposition, especially if a pendant nucleophilic group is present on the N-substituent. The pKa of the azetidine nitrogen is a key determinant of its stability; a lower pKa generally leads to greater stability in acidic environments as the nitrogen is less likely to be protonated.
The decomposition pathway often involves protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. The nucleophile can be an external species from the reaction medium or an internal group, leading to intramolecular cyclization and rearrangement products. For this compound, the stability would be influenced by the electronic properties of the dibenzofuran (B1670420) ring system and any substituent on the azetidine nitrogen.
Table 3: Stability of N-Substituted Aryl Azetidines at Acidic pH (pH 1.8)
| N-Substituent | Half-life (T₁/₂) |
|---|---|
| Phenyl | < 10 min |
| 4-Methoxyphenyl | 0.5 h |
| 4-Cyanophenyl | < 10 min |
| 3-Pyridyl | 3.8 h |
| 2-Pyridyl | Stable (> 24 h) |
| 4-Pyridyl | Stable (> 24 h) |
This table provides stability data for various N-substituted aryl azetidines, offering insights into the potential stability of N-substituted derivatives of this compound under acidic conditions. Data adapted from studies on related aryl azetidines.
Strain-Release Functionalizations
The inherent strain in the azetidine ring of this compound can be harnessed to drive functionalization reactions that lead to the formation of more stable, less strained products. These strain-release functionalizations are a powerful tool for the elaboration of the azetidine core.
One prominent class of such reactions involves the ring-opening of activated azetidine precursors. For instance, the activation of the azetidine nitrogen, often through the formation of an N-acyl or N-sulfonyl derivative, facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. In the context of this compound, this could be exploited to introduce a variety of functional groups at the 2- or 4-positions.
A particularly elegant strategy for the functionalization of azetidines involves the concept of strain-release arylation. This approach utilizes highly strained intermediates, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can be generated in situ. The addition of nucleophilic organometallic species, such as Grignard reagents or organolithium compounds, to these intermediates leads to the selective formation of 3-substituted azetidines. rsc.orgrsc.orgchemrxiv.org While this is a synthetic approach, the underlying principle of strain-release dictates the reactivity. For a pre-formed this compound, further functionalization could be envisioned through pathways that transiently increase ring strain, followed by a trapping step.
A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reaction leveraging the ring strain of 1-azabicyclo[1.1.0]butanes has been developed for the synthesis of azetidines with all-carbon quaternary centers. beilstein-journals.orgorganic-chemistry.org This highlights the utility of strain-release as a driving force for forming new carbon-carbon bonds.
| Reaction Type | Reagents and Conditions | Product Type | Key Feature |
| Nucleophilic Ring Opening | N-activation (e.g., Acylation), Nucleophile (e.g., R-Li, RMgX) | Acyclic amino alcohols or amines | Cleavage of a C-N bond |
| Strain-Release Arylation | In situ generated 1-azabicyclo[1.1.0]butane, Organometallic nucleophile | 3-Aryl azetidines | Exploits high strain of bicyclic intermediate rsc.orgrsc.org |
| Nickel-Catalyzed Cross-Coupling | 1-Azabicyclo[1.1.0]butane, Boronic acids, Ni catalyst | 3,3-Disubstituted azetidines | Formation of all-carbon quaternary centers beilstein-journals.orgorganic-chemistry.org |
| Four-Component Synthesis | Azabicyclo[1.1.0]butyl-lithium, Three sequential electrophiles | Highly substituted azetidines | Modular synthesis driven by strain-release nih.gov |
Ring Expansion Reactions
The strain energy of the azetidine ring can also be released through ring expansion reactions, providing access to larger, more thermodynamically stable heterocyclic systems such as pyrrolidines, piperidines, or isoxazolidines. magtech.com.cnrsc.org These transformations are often catalyzed by acids or transition metals and proceed through cleavage of one of the ring bonds followed by rearrangement and re-cyclization.
For this compound, a plausible ring expansion pathway could involve the formation of an azetidinium ion intermediate through N-protonation or N-alkylation. Subsequent cleavage of a C-C or C-N bond, potentially facilitated by the electronic nature of the dibenzo[b,d]furan substituent, could lead to a carbocationic or related reactive intermediate that undergoes rearrangement. For example, a [3+1] ring expansion of methylene (B1212753) aziridines to methylene azetidines has been reported, showcasing the utility of strained rings in constructing larger heterocycles. nih.gov
Another strategy involves the rearrangement of functionalized azetidines. For instance, treatment of certain 2-(halomethyl)azetidines with a base can induce a rearrangement to form pyrrolidines. Similarly, the Meisenheimer rearrangement of N-oxides derived from azetidines can lead to the formation of isoxazolidines. rsc.org
| Reaction Type | Catalyst/Reagent | Product | Mechanism |
| Acid-Catalyzed Rearrangement | Lewis or Brønsted Acid | Pyrrolidine (B122466)/Piperidine | Formation of azetidinium ion followed by bond cleavage and rearrangement bham.ac.uk |
| [3+1] Ring Expansion | Rhodium carbene | Methylene azetidine | From methylene aziridines nih.gov |
| Meisenheimer Rearrangement | H₂O₂, Na₂WO₄·2H₂O | Isoxazolidine | Rearrangement of an intermediate N-oxide rsc.org |
Rearrangement Reactions
Beyond ring expansion, the azetidine ring in this compound can undergo various other types of rearrangement reactions. magtech.com.cnrsc.org These can be triggered by thermal, photochemical, or chemical means and often involve the formation of reactive intermediates such as radicals or zwitterions.
A notable example is the thermal or acid-catalyzed ring opening of azetidines to yield acyclic amines. bham.ac.uk The regioselectivity of this ring opening would be influenced by the substitution pattern. In the case of this compound, cleavage of the C2-C3 or C3-C4 bond would be influenced by the stability of the resulting intermediates, which in turn is affected by the dibenzo[b,d]furan moiety.
Furthermore, rearrangements involving substituents on the azetidine ring are also possible. For instance, a Stevens or Sommelet-Hauser rearrangement could be envisioned if a suitable quaternary ammonium salt is formed from the azetidine nitrogen.
Reactions at the Dibenzo[b,d]furan Moiety
The dibenzo[b,d]furan ring system is an electron-rich aromatic scaffold and is expected to undergo reactions typical of such systems, most notably electrophilic aromatic substitution. The position of the azetidine substituent will play a crucial role in directing incoming electrophiles.
Electrophilic Aromatic Substitution
Dibenzofuran itself undergoes electrophilic aromatic substitution, with the reactivity at different positions being influenced by the heteroatom and the fused benzene (B151609) rings. acs.orgresearchgate.net The presence of the azetidin-3-yl group, which is an alkyl substituent, is expected to be activating and ortho-, para-directing. Therefore, electrophilic attack on the dibenzo[b,d]furan moiety of this compound is anticipated to occur at positions ortho and para to the C2 carbon where the azetidine ring is attached.
Considering the numbering of the dibenzo[b,d]furan ring system, the positions most likely to be attacked by electrophiles are C1, C3, and C8. The relative reactivity of these positions will depend on a combination of steric and electronic factors. The azetidine ring, being a bulky substituent, might sterically hinder attack at the C1 and C3 positions to some extent.
Typical electrophilic aromatic substitution reactions that could be performed on this scaffold include nitration, halogenation, Friedel-Crafts acylation, and Friedel-Crafts alkylation. The reaction conditions would need to be carefully chosen to avoid side reactions involving the azetidine ring, which can be sensitive to strong acids often used in these transformations.
| Reaction | Reagent | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 1-nitro-, 3-nitro-, and 8-nitro- this compound |
| Bromination | Br₂/FeBr₃ | 1-bromo-, 3-bromo-, and 8-bromo- this compound |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-acyl-, 3-acyl-, and 8-acyl- this compound |
Metalation and Further Functionalization
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. While the azetidine nitrogen could potentially act as a directing group, its distance from the ortho positions of the dibenzo[b,d]furan ring might be too large for efficient directed metalation. However, deprotonation of the dibenzo[b,d]furan ring using strong bases like organolithium reagents is a viable pathway for introducing functional groups. Reaction of dibenzofuran with butyllithium is known to result in dilithiation. ekb.eg
For this compound, lithiation is expected to occur at the most acidic C-H bonds, which are typically adjacent to the oxygen atom (positions C4 and C6) or at positions activated by the azetidine substituent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents such as halogens, carboxyl groups, or silyl groups.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also highly valuable for the functionalization of the dibenzo[b,d]furan core. This would typically require prior introduction of a halide or triflate group onto the aromatic ring, which could be achieved through electrophilic halogenation or other methods.
Chemo- and Regioselectivity in Reactions of the Hybrid Scaffold
A key challenge and opportunity in the chemistry of this compound is the control of chemo- and regioselectivity. Many reagents could potentially react with either the azetidine ring or the dibenzo[b,d]furan moiety.
For instance, in reactions with strong electrophiles, there will be a competition between electrophilic attack on the electron-rich dibenzo[b,d]furan ring and reaction with the lone pair of the azetidine nitrogen. Protonation or Lewis acid coordination at the nitrogen is likely to be the initial event in many acid-catalyzed reactions. This would deactivate the azetidine ring towards further electrophilic attack on the ring itself but could also influence the directing effect of the substituent on the dibenzo[b,d]furan ring.
In nucleophilic reactions, the primary sites of attack are the carbon atoms of the azetidine ring, especially if the nitrogen is quaternized or activated. The dibenzo[b,d]furan ring is generally unreactive towards nucleophiles unless it is substituted with strong electron-withdrawing groups.
The choice of reaction conditions will be paramount in directing the outcome of a reaction. For example, by protecting the azetidine nitrogen as a carbamate, its nucleophilicity and basicity can be attenuated, thereby favoring reactions at the dibenzo[b,d]furan ring. Conversely, reactions that are driven by the release of ring strain will be highly specific to the azetidine moiety. The interplay of these factors allows for a rich and diverse chemistry of this hybrid scaffold, with the potential to generate a wide array of novel chemical entities.
Chemical Derivatization and Structure Activity Relationship Sar at the Molecular Level
Design and Synthesis of 3-(Dibenzo[b,d]furan-2-yl)azetidine Analogs
The synthesis of analogs of this compound is crucial for developing a comprehensive SAR. General synthetic strategies often involve the initial preparation of key intermediates, such as N-protected 3-azetidinone and 2-bromodibenzo[b,d]furan, followed by coupling and subsequent derivatization.
The secondary amine of the azetidine (B1206935) ring is a prime site for modification to explore its role in target engagement and to modulate physicochemical properties like solubility and basicity. Common synthetic routes include N-alkylation, N-acylation, and N-sulfonylation of the this compound core.
N-Alkylation and N-Benzylation : Introducing small alkyl groups (e.g., methyl, ethyl) or a benzyl (B1604629) group can influence the steric bulk and basicity of the nitrogen. These modifications are typically achieved by reacting the parent azetidine with the corresponding alkyl or benzyl halide in the presence of a non-nucleophilic base.
N-Acylation : Acyl groups can be introduced via reaction with acyl chlorides or anhydrides. These derivatives are generally less basic and can act as hydrogen bond acceptors, potentially altering binding modes.
N-Sulfonylation : Reaction with sulfonyl chlorides, such as ethanesulfonyl chloride, yields sulfonamides. google.com This modification removes the basicity of the nitrogen and introduces a strong hydrogen bond accepting group, which can be critical for interactions with certain biological targets, such as kinases. google.com
These modifications are pivotal in SAR studies, particularly for targets like monoamine transporters, where the nitrogen's charge state at physiological pH is critical for binding.
The dibenzo[b,d]furan moiety serves as a rigid, lipophilic scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets. Introducing substituents onto this core can modulate electronic properties, solubility, and metabolic stability, and provide vectors for additional interactions.
Halogenation : Introduction of halogens (F, Cl, Br) at various positions of the dibenzofuran (B1670420) ring can alter the electronic distribution and provide potential halogen bonding interactions.
Introduction of Hydroxyl and Methoxy Groups : These groups can serve as hydrogen bond donors and acceptors, respectively. Their placement is critical, as seen in natural products like cercosporamide, where hydroxyl groups on the dibenzofuran core are key for kinase inhibition. nih.gov
Introduction of Amino and Nitro Groups : These modifications can significantly alter the electronic nature and polarity of the scaffold, influencing target affinity and selectivity.
The synthesis of these analogs often involves starting with a pre-functionalized dibenzofuran or performing electrophilic aromatic substitution on the core.
While the core structure is this compound, SAR exploration includes modifying the nature of the aromatic system attached at the C3 position. This involves replacing the dibenzofuran with other aromatic or heteroaromatic rings to probe the importance of its specific size, shape, and electronic features. The synthesis of such analogs typically follows a convergent route where a C3-functionalized azetidine intermediate is coupled with various aryl or heteroaryl partners, often through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net
Investigation of Molecular Interactions with Biomolecules (In Vitro/Mechanistic)
The biological activity of this compound and its analogs is assessed through a variety of in vitro assays to determine their mechanism of action and potency at the molecular level.
Cytochrome P450 (CYP) enzymes are critical in drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions. Furan-containing compounds are known to sometimes be inhibitors of CYP enzymes. medwinpublishers.com Therefore, analogs of this compound are typically screened for inhibitory activity against major CYP isoforms. These studies are often performed using human liver microsomes and specific probe substrates for each enzyme. google.com
The data below is illustrative, based on typical findings for heterocyclic compounds, to show how SAR might be evaluated.
Table 1: Illustrative P450 Inhibition Profile of this compound Analogs
| Compound ID | R1 (on Azetidine N) | R2 (on Dibenzofuran) | CYP1A2 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Parent | H | H | > 50 | 15.2 | 8.9 |
| Analog-N1 | -CH₃ | H | > 50 | 12.5 | 7.5 |
| Analog-N2 | -SO₂Et | H | > 50 | 25.8 | 18.1 |
| Analog-D1 | H | 8-F | > 50 | 14.9 | 6.2 |
| Analog-D2 | H | 3-OH | 45.1 | 9.8 | 4.3 |
Note: Data is hypothetical and for illustrative purposes only.
The structural combination of an azetidine ring, known to be a scaffold for monoamine reuptake inhibitors, and a dibenzofuran core, found in many kinase inhibitors, suggests that this compound could be a multi-target ligand.
Triple Reuptake Inhibitors (TRIs)
The 3-aryl-azetidine motif is a known pharmacophore for inhibitors of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. sigmaaldrich.comresearchgate.net TRIs are sought after as next-generation antidepressants. The affinity of the compounds for these transporters is determined using competitive radioligand binding assays with cells expressing the human transporters (hSERT, hNET, hDAT).
SAR studies in this area often reveal that:
The secondary amine (N-H) is often optimal for high affinity at SERT and NET.
Small N-alkyl substituents can be tolerated but may shift the selectivity profile.
Substituents on the aryl ring (in this case, dibenzofuran) can fine-tune potency and the SERT/NET/DAT inhibition ratio.
Table 2: Illustrative Binding Affinity (Kᵢ, nM) of Analogs at Monoamine Transporters
| Compound ID | R1 (on Azetidine N) | R2 (on Dibenzofuran) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT Kᵢ (nM) |
| Parent | H | H | 15 | 45 | 150 |
| Analog-N1 | -CH₃ | H | 25 | 30 | 120 |
| Analog-N3 | -C(O)CH₃ | H | > 1000 | > 1000 | > 1000 |
| Analog-D1 | H | 8-F | 12 | 50 | 180 |
| Analog-D3 | H | 8-Cl | 10 | 62 | 210 |
Note: Data is hypothetical and for illustrative purposes only, based on known SAR for 3-aryl-azetidine TRIs.
Kinase Inhibition
The dibenzo[b,d]furan scaffold is present in inhibitors of several protein kinases, including Pim-1, CLK1, and CK2, which are targets in oncology. nih.govnih.gov The inhibitory activity of the synthesized analogs against a panel of kinases is evaluated using in vitro kinase assays, which measure the phosphorylation of a substrate. The key interaction often involves hydrogen bonding between the kinase hinge region and functionalities on the heterocyclic core.
SAR studies for kinase inhibition typically show that:
Substituents on the dibenzofuran ring, particularly hydrogen bond donors/acceptors, are critical for potency. nih.gov
The azetidine portion may function as a solubilizing group or provide a vector into a different pocket of the ATP-binding site.
Table 3: Illustrative Kinase Inhibition Profile (IC₅₀, nM) of Analogs
| Compound ID | R1 (on Azetidine N) | R2 (on Dibenzofuran) | Pim-1 IC₅₀ (nM) | CK2 IC₅₀ (nM) |
| Parent | H | H | 850 | > 1000 |
| Analog-D2 | H | 3-OH | 75 | 450 |
| Analog-D4 | H | 3,7-diOH | 25 | 180 |
| Analog-N2 | -SO₂Et | H | 920 | > 1000 |
| Analog-ND1 | -SO₂Et | 3-OH | 88 | 510 |
Note: Data is hypothetical and for illustrative purposes only, based on known SAR for dibenzofuran kinase inhibitors.
Protein-Ligand Interaction Analysis (Mechanistic, not clinical)
There are no published studies investigating the protein-ligand interactions of This compound .
Investigation of Cytotoxicity in Cell Lines (Focus on mechanism, not therapeutic outcome)
No data is available regarding the cytotoxicity of This compound in any cell line.
Correlation of Structural Features with Observed In Vitro Activity Profiles
Without any in vitro activity data, no correlations can be drawn about the structural features of This compound .
Cheminformatic Approaches to SAR Analysis
A cheminformatic analysis of the structure-activity relationship of This compound has not been performed, as no activity data exists to build predictive models.
Potential Applications in Chemical Biology and Advanced Materials
3-(Dibenzo[b,d]furan-2-yl)azetidine as a Chemical Probe for Biological Systems
Chemical probes are essential tools for interrogating biological systems, enabling the visualization and functional analysis of specific molecules within living cells. The unique structure of this compound, featuring the fluorescent dibenzofuran (B1670420) core, makes it a promising candidate for the development of such probes.
Development of Fluorescent Probes Incorporating the Scaffold
The development of novel fluorophores is crucial for advancing fluorescence imaging techniques. google.com The azetidine (B1206935) ring, while not a fluorophore itself, can significantly enhance the performance of donor-acceptor type dyes. researchgate.net Introducing azetidine-containing heterospirocycles is a recognized strategy for improving key photophysical properties such as brightness, photostability, and water solubility. researchgate.net The functionalization of the electron-donating atom in a dye scaffold can modulate fluorescence quantum yield and tune absorption and emission wavelengths. researchgate.net
In the case of this compound, the dibenzofuran unit serves as the core fluorophore, while the azetidine substituent can be leveraged to fine-tune its spectral properties. Research on other azetidine-containing fluorophores, such as purine analogs, has demonstrated that the switch from a simple dimethylamine substituent to an azetidine ring can lead to dramatic increases in fluorescence quantum yield. nih.gov For instance, an azetidino-substituted thieno-pyrimidine analog exhibited a quantum yield of 47% in dioxane, a nearly thousand-fold increase compared to its parent compound. nih.gov This suggests that the this compound scaffold could be the basis for highly emissive probes.
These probes could be designed for "turn-on" sensing, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte, a common mechanism in probes for species like thiophenol. nih.gov The azetidine nitrogen also provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties or reactive groups to create probes with high specificity for particular biomolecules or cellular environments. researchgate.net
Table 1: Comparison of Photophysical Properties of Dimethylamine vs. Azetidine-Substituted Purine Analogs Data extracted from studies on thieno- and isothiazolo-pyrimidine cores, illustrating the potential impact of azetidine substitution.
| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Thieno-pyrimidine (Dimethylamine) | Aqueous | 346 | 411 | <0.01 |
| Thieno-pyrimidine (Azetidine) | Aqueous | 346 | 411 | 0.02 |
| Thieno-pyrimidine (Azetidine) | Dioxane | 353 | 416 | 0.47 |
| Isothiazolo-pyrimidine (Dimethylamine) | Aqueous | 350 | 412 | 0.04 |
| Isothiazolo-pyrimidine (Azetidine) | Aqueous | 350 | 412 | 0.07 |
| Isothiazolo-pyrimidine (Azetidine) | Dioxane | 358 | 418 | 0.40 |
Use in Target Identification and Validation Studies (In Vitro)
A primary challenge in drug discovery is the identification and validation of "good, druggable" targets. discoveryontarget.com Chemical probes derived from the this compound scaffold could play a role in this process. By attaching a reactive group or a known pharmacophore to the scaffold, researchers can create probes for activity-based protein profiling or for identifying novel binding partners of a drug.
In an in vitro setting, such a fluorescent probe could be used to quantify the engagement of a drug with its target protein. For example, displacement assays could be designed where the probe binds to a target's active site, emitting a fluorescent signal. The addition of a non-fluorescent drug candidate that competes for the same site would displace the probe, leading to a measurable decrease in fluorescence, thereby quantifying the drug's binding affinity. The high quantum yield potentially offered by the azetidino-dibenzofuran structure would be advantageous, providing high sensitivity for such assays. nih.gov
Role as a Building Block in Multi-Component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rug.nl This approach is highly valued for its efficiency and for generating molecular diversity. Azetidines are recognized as desirable building blocks in medicinal chemistry due to their ability to impart favorable properties such as structural rigidity, improved solubility, and metabolic stability. nih.gov
The this compound molecule is well-suited for use in MCRs. The secondary amine of the azetidine ring can act as a nucleophile, participating in reactions like the Ugi or Mannich reaction. rug.nl Its incorporation would introduce the bulky and rigid dibenzofuran moiety into the final product. This is significant because increasing the fraction of sp³-hybridized carbons and introducing three-dimensional structure are key strategies in modern drug discovery to "escape from flatland" and access novel chemical space. mdpi.com
Furthermore, methods for the diversity-oriented synthesis of complex azetidines are actively being developed, including strain-release-driven anion relay sequences that allow for the modular assembly of substituted azetidines. nih.gov this compound could serve as a precursor or intermediate in such synthetic pathways, leading to libraries of novel compounds with potential biological activity. The dibenzofuran group itself is a scaffold found in various natural products and biologically active compounds, and its inclusion could confer specific pharmacological properties on the molecules synthesized. nih.gov
Exploration in Materials Science
The distinct electronic and structural features of this compound suggest its potential utility in the field of materials science, particularly in organic electronics and polymer chemistry.
Photonic Properties and Potential in Organic Electronic Devices (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are constructed from organic semiconducting materials. nih.gov Dibenzofuran derivatives are known to be effective components in OLEDs, often used as host materials in the emissive layer due to their high triplet energy and good thermal stability. nih.gov For example, 2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]furan (PPF) is a well-known host material. nih.gov The dibenzofuran core in this compound provides the necessary electronic properties for such applications.
The field of organic electronics relies on materials with strong and tunable multi-photon absorption properties. nih.gov Chromophores derived from various heterocyclic units have been shown to exhibit significant two- and three-photon absorption cross-sections, which are critical for applications in optical power-limiting and bio-imaging. nih.gov While specific data for this compound is not available, related structures like aurone derivatives containing benzofuran (B130515) cores exhibit strong two-photon excited fluorescence. researchgate.net It is plausible that the dibenzofuran moiety, with its extended π-system, could confer useful nonlinear optical properties to the molecule. The azetidine group could further modify these properties by altering the electron density and molecular geometry.
Table 2: Photophysical Properties of Representative Heterocyclic Compounds for Photonic Applications
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Two-Photon Absorption Cross-Section (GM) |
| Indenoquinoxaline-Oxadiazole Derivative 1 | Toluene | 428 | 480 | ~1000 @ 800 nm |
| Indenoquinoxaline-Oxadiazole Derivative 2 | Toluene | 439 | 495 | 2120 @ 750 nm |
| Aurone Derivative 1 | THF | - | 539 | 1536 @ 860 nm |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 440 | 510 | Not Reported |
Polymerization Studies Involving Azetidine Monomers
Azetidine and its derivatives can undergo ring-opening polymerization (ROP) to form polyamines. rsc.orgutwente.nl This process is typically initiated by cationic species, though anionic ROP has also been reported for activated azetidines. researchgate.netrsc.org The resulting polymers, such as poly(trimethylenimine), have applications as antimicrobial coatings, in CO₂ adsorption, and as non-viral gene transfection agents. rsc.orgutwente.nl
A monomer such as this compound could potentially be polymerized via cationic ring-opening polymerization (CROP). researchgate.net The presence of the large, rigid dibenzofuran substituent would be expected to have a profound impact on the properties of the resulting polymer.
Chain Stiffness: The bulky side group would likely increase the steric hindrance along the polymer backbone, leading to a stiffer, more rigid material with a higher glass transition temperature (Tg).
Solubility: The aromatic nature of the dibenzofuran might decrease the solubility of the polymer in polar solvents compared to simple poly(N-alkylazetidines) but could enhance solubility in organic solvents.
Optical Properties: The incorporation of the dibenzofuran fluorophore directly into the polymer backbone would result in a fluorescent polymer. Such materials are of interest for applications in sensors, organic electronics, and as emissive layers in polymer-based LEDs (PLEDs).
The polymerization kinetics would also be affected. The basicity of the azetidine nitrogen, a key factor in CROP, could be modified by the electronic influence of the dibenzofuran ring system. researchgate.net
Applications in Analytical Chemistry (e.g., as Internal Standards for Isotope Labeling)
The use of internal standards is a fundamental practice in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. nih.gov A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). acanthusresearch.com This isotopic substitution results in a compound that is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.
Principles of Isotope Labeling and Internal Standards:
The ideal SIL internal standard should exhibit the following characteristics:
Chemical and Physical Similarity: It should have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. nih.gov
Co-elution: The SIL internal standard should co-elute with the analyte in chromatographic methods to ensure that both are subjected to the same matrix effects at the same time. waters.com Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. waters.comacs.org
Mass Difference: The mass difference between the analyte and the SIL internal standard must be sufficient to prevent spectral overlap. acanthusresearch.com
Isotopic Purity: The SIL internal standard should be free from any unlabeled analyte to ensure accurate quantification. acanthusresearch.com
Stability of the Label: The isotopic labels should be placed in positions within the molecule where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com
While the azetidine and dibenzofuran moieties are found in various biologically active and medicinally relevant compounds, there is no available research to indicate that This compound has been synthesized or utilized for the specific purpose of an internal standard in analytical chemistry. The synthesis and application of azetidine-based scaffolds have been explored for CNS-focused libraries and in medicinal chemistry, but not in the context of analytical standards. nih.govresearchgate.net
In the absence of specific data for This compound , a hypothetical data table illustrating the properties of an ideal SIL internal standard is presented below for conceptual understanding.
Table 1: Hypothetical Properties of an Ideal Stable Isotope-Labeled Internal Standard
| Property | Analyte (Unlabeled) | Ideal SIL Internal Standard | Rationale |
|---|---|---|---|
| Chemical Formula | C₁₇H₁₅NO | C₁₇H₁₁D₄NO | Introduction of stable isotopes (Deuterium) to increase mass. |
| Monoisotopic Mass | 249.1154 | 253.1405 | Sufficient mass difference to be resolved by a mass spectrometer. |
| Retention Time (LC) | 5.2 min | 5.2 min | Co-elution to ensure identical exposure to matrix effects. |
| Extraction Recovery | 85% | 85% | Identical recovery indicates similar behavior during sample preparation. |
| Ionization Efficiency | Similar to analyte | Similar to analyte | Ensures a consistent response ratio between the analyte and the standard. |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
Currently, the synthesis of 3-(dibenzo[b,d]furan-2-yl)azetidine is likely to proceed through multi-step sequences, which can be inefficient and costly for large-scale production. Future research should prioritize the development of more streamlined and efficient synthetic strategies. This could involve the exploration of novel cross-coupling reactions to directly link the azetidine (B1206935) and dibenzofuran (B1670420) moieties. Furthermore, the development of asymmetric syntheses to access specific enantiomers of the compound will be crucial, as different stereoisomers may exhibit distinct biological activities and physical properties. A key challenge will be to achieve regioselective functionalization of the dibenzofuran core to attach the azetidine ring at the 2-position specifically.
Exploration of Bioisosteric Replacements for Azetidine and Dibenzo[b,d]furan Moieties
Bioisosteric replacement is a powerful strategy in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. For this compound, both the azetidine and dibenzofuran components are ripe for such exploration.
The azetidine ring, a saturated heterocycle, contributes to the three-dimensionality of the molecule, which can improve solubility and reduce metabolic liability compared to more planar structures. tcichemicals.com Future studies could investigate the replacement of the azetidine ring with other small, strained rings like oxetane (B1205548) or cyclobutane (B1203170) to fine-tune the compound's properties. Additionally, exploring different substitution patterns on the azetidine nitrogen could provide a handle for modulating activity and selectivity.
The dibenzofuran moiety is a relatively rigid and lipophilic group. Bioisosteric replacements could aim to alter these properties. For instance, replacing the dibenzofuran with other heterocyclic systems such as carbazoles, dibenzothiophenes, or fluorenes could influence the compound's electronic properties and ability to engage in specific biological interactions. Even subtle changes, like the introduction of nitrogen atoms within the furan (B31954) ring system to create benzofuro-pyridines, could significantly impact binding affinities and pharmacokinetic profiles.
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reactivity of this compound is essential for its effective utilization. The strained azetidine ring can undergo ring-opening reactions under certain conditions, a property that could be exploited for the development of covalent inhibitors or probes. Mechanistic studies, employing both experimental techniques (such as kinetic analysis and isotopic labeling) and computational methods, could elucidate the pathways of such transformations. nih.govresearchgate.net Furthermore, understanding the influence of the dibenzofuran moiety on the reactivity of the azetidine ring, and vice versa, will be critical for designing new reactions and predicting the stability of derivatives.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction
The vast chemical space surrounding the this compound scaffold presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools can be used to design and screen virtual libraries of derivatives with desired properties. nih.gov
By training ML models on existing data for related compounds, it may be possible to predict the biological activity, toxicity, and pharmacokinetic profiles of novel this compound derivatives. researchgate.net Generative models can also be employed to propose entirely new structures based on this scaffold that are optimized for specific biological targets. nih.gov This in silico approach can significantly accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.
Discovery of New Biological Targets and Mechanisms of Action (In Vitro)
The unique structural combination of a dibenzofuran and an azetidine ring suggests that this compound could interact with a variety of biological targets. High-throughput in vitro screening against a broad panel of enzymes and receptors is a crucial first step to identify potential biological activities. The dibenzofuran core is a known pharmacophore in various biologically active compounds, including those with anticancer and antibacterial properties. biointerfaceresearch.com The azetidine moiety is also found in numerous bioactive molecules and can influence receptor binding and cellular uptake. nih.govmdpi.com
Initial investigations could focus on targets where either dibenzofurans or azetidines have shown promise. For example, kinases are a well-established class of targets for dibenzofuran-containing compounds. frontiersin.org Similarly, the azetidine ring has been incorporated into inhibitors of various enzymes. nih.gov Unbiased phenotypic screening in various cell lines could also uncover unexpected biological activities and novel mechanisms of action.
Potential for Applications in Emerging Technologies
Beyond its potential in medicine, the unique photophysical and electronic properties of the dibenzofuran moiety suggest that derivatives of this compound could find applications in emerging technologies. Dibenzofurans are known to be thermally stable and can exhibit fluorescence, making them attractive for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. The azetidine group could be used to tune the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices. Further research into the material properties of this compound and its derivatives could open up new avenues for its application in materials science.
Conclusion
Summary of Key Research Findings and Contributions
A comprehensive search of scientific databases yields no specific research findings or contributions directly attributable to 3-(Dibenzo[b,d]furan-2-yl)azetidine. There are no published studies on its synthesis, spectroscopic data, crystal structure, or biological activity. The scientific community has yet to report on the potential utility of this compound in any field of chemical research.
Significance of this compound as a Research Target
The potential significance of this compound as a research target is currently theoretical and based on the established properties of its parent structures.
The azetidine (B1206935) ring is a four-membered nitrogen-containing heterocycle that is considered a "saturated" analog of the more commonly known azete. The strained nature of the azetidine ring makes it a valuable synthon in organic chemistry, prone to ring-opening reactions that can lead to a variety of more complex molecular architectures. Furthermore, substituted azetidines are recognized as important pharmacophores in medicinal chemistry, appearing in a number of biologically active compounds.
The dibenzo[b,d]furan moiety is a tricyclic aromatic ether with a planar structure. This system is a core component of various natural products and synthetic molecules exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Its rigid structure and electron-rich nature also make it an interesting component for the development of organic electronic materials.
The combination of these two moieties in this compound presents a unique scaffold that could potentially lead to novel chemical entities with interesting biological or material properties. The azetidine ring could introduce conformational constraints and act as a key interaction point with biological targets, while the dibenzofuran (B1670420) group could provide a platform for pi-stacking interactions and further functionalization.
Outlook for the Chemical Compound's Role in Advancing Fundamental and Applied Chemistry
The future role of this compound in advancing chemistry is entirely dependent on the initiation of research into its properties and potential applications. As a currently unexplored molecule, it represents a blank slate for discovery.
In fundamental chemistry , the synthesis and characterization of this compound would provide valuable data on the influence of the bulky dibenzofuran substituent on the reactivity and conformational preferences of the azetidine ring.
In applied chemistry , particularly in drug discovery, this compound could serve as a starting point for the development of new therapeutic agents. The exploration of its biological activity against various targets would be a crucial first step. In materials science, the incorporation of this rigid, aromatic, and heterocyclic structure into larger polymeric or supramolecular systems could lead to the development of new materials with unique optical or electronic properties.
Until dedicated research is undertaken, the potential contributions of this compound to the chemical sciences will remain a matter of speculation. The path forward requires the chemical synthesis of this compound, followed by a thorough investigation of its physical, chemical, and biological properties to unlock its yet unknown potential.
Q & A
Basic: What are the common synthetic routes for 3-(Dibenzo[b,d]furan-2-yl)azetidine, and how are reaction conditions optimized?
The synthesis of this compound typically involves cycloaddition or substitution reactions. For example:
- Catalytic methods : Gold-catalyzed intermolecular alkyne oxidation (GP1/GP2 protocols) using dibenzothiophene-S-oxide derivatives and vinyl ethers/thiophenes in solvents like toluene .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution at the azetidine nitrogen, while dichloromethane is preferred for acid-sensitive intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation. Extended reaction times (12–24 hrs) improve cyclization efficiency .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry of the dibenzofuran-azetidine linkage. For example, coupling constants (J = 8–10 Hz) distinguish cis/trans configurations in azetidine rings .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₆H₁₃NO for the base structure) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while column chromatography isolates isomers using hexane/ethyl acetate gradients .
Basic: How is the preliminary biological activity of this compound assessed?
Initial screening involves:
- Antibacterial assays : Broth microdilution (MIC values) against uropathogens like E. coli, with biofilm inhibition quantified via crystal violet staining .
- Molecular docking : Targeting proteins like Fim-H (PDB ID: 4X5R) to predict binding affinities (e.g., ΔG = −8.2 kcal/mol) .
- ADME profiling : Computational tools (e.g., SwissADME) evaluate logP (∼2.5) and aqueous solubility to prioritize derivatives .
Advanced: How can regioselectivity be achieved in dibenzofuran-azetidine functionalization?
Regioselective synthesis strategies include:
- Catalyst design : Au(I) complexes favor C-4 functionalization of dibenzofuran via σ-activation of alkynes, suppressing competing pathways .
- Directing groups : Sulfonyl or methoxy groups on the azetidine nitrogen steer electrophilic substitution to the para position of the dibenzofuran .
- Kinetic control : Low temperatures (−20°C) and bulky bases (e.g., LDA) minimize thermodynamic byproducts in multi-step reactions .
Advanced: What computational methods are used to predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO/LUMO energies (e.g., −6.2 eV/−1.8 eV) to explain nucleophilic attack preferences .
- Molecular dynamics (MD) : Simulate binding modes in biological targets (e.g., Fim-H receptor) using AMBER force fields, validated by experimental IC₅₀ values .
- Docking contradictions : Discrepancies between predicted and observed activities may arise from solvent-accessible surface area (SASA) mismatches in rigid docking .
Advanced: How do substituents on the azetidine ring influence biological activity and stability?
- Electron-withdrawing groups (e.g., sulfonyl): Enhance metabolic stability (t₁/₂ > 4 hrs in liver microsomes) but reduce cell permeability .
- Fluorine substituents : Improve bioavailability (e.g., 3,3-difluoro analogs show 2× higher Caco-2 permeability) by reducing polar surface area .
- Comparative studies : Analogues lacking dibenzofuran (e.g., 2-phenylazetidine) exhibit 10× lower antibacterial activity, underscoring the scaffold's importance .
Advanced: How can conflicting data between computational predictions and experimental bioassays be resolved?
- Solvent corrections : Apply COSMO-RS to adjust docking scores for solvation effects, addressing false positives in aqueous assays .
- Conformational sampling : Use metadynamics to explore flexible binding pockets missed in rigid docking (e.g., Fim-H loop regions) .
- Experimental validation : SAR studies with 10+ derivatives identify outliers (e.g., methoxy vs. nitro groups) to refine QSAR models .
Advanced: What strategies enable late-stage functionalization of the azetidine core?
- Cross-coupling : Buchwald-Hartwig amination introduces aryl groups at the azetidine nitrogen using Pd(OAc)₂/Xantphos catalysts .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole motifs to sulfonamide-bearing derivatives .
- Oxidation : mCPBA selectively oxidizes dibenzofuran to sulfone derivatives, altering electronic properties without ring opening .
Advanced: How are advanced analytical methods applied to quantify trace impurities?
- LC-MS/MS : MRM transitions (e.g., m/z 430 → 312 for the parent ion) detect impurities at <0.1% levels, critical for pharmacological studies .
- NMR crystallography : Combined with PXRD distinguishes polymorphs (e.g., Form I vs. Form II) affecting solubility .
- Chiral HPLC : Polysaccharide columns resolve enantiomers (e.g., Chiralpak AD-H) to assess stereochemical purity .
Advanced: How do structural analogs inform the design of improved derivatives?
- Fluorine analogs : 3-(4-Fluorophenyl)azetidine derivatives show enhanced metabolic stability (CL < 10 mL/min/kg) compared to non-fluorinated versions .
- Heterocyclic swaps : Replacing dibenzofuran with benzothiophene reduces cytotoxicity (CC₅₀ > 100 μM) but lowers potency .
- Data-driven design : Machine learning models trained on 50+ analogs predict optimal logD (2.0–3.5) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
